Cas no 80030-89-3 (7H-Pyrazolo[4,3-d]pyrimidin-7-one,1,6-dihydro-3-methyl-6-[(4-methylphenyl)methyl]-)

7H-Pyrazolo[4,3-d]pyrimidin-7-one,1,6-dihydro-3-methyl-6-[(4-methylphenyl)methyl]- structure
80030-89-3 structure
Product Name:7H-Pyrazolo[4,3-d]pyrimidin-7-one,1,6-dihydro-3-methyl-6-[(4-methylphenyl)methyl]-
CAS No:80030-89-3
MF:C14H14N4O
MW:254.287162303925
CID:721952
PubChem ID:3061966
Update Time:2025-04-19

7H-Pyrazolo[4,3-d]pyrimidin-7-one,1,6-dihydro-3-methyl-6-[(4-methylphenyl)methyl]- Chemical and Physical Properties

Names and Identifiers

    • 7H-Pyrazolo[4,3-d]pyrimidin-7-one,1,6-dihydro-3-methyl-6-[(4-methylphenyl)methyl]-
    • 7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-((4-methylph enyl)methyl)-
    • 3-methyl-6-[(4-methylphenyl)methyl]-2H-pyrazolo[4,3-d]pyrimidin-7-one
    • 1,6-Dihydro-3-methyl-6-((4-methylphenyl)methyl)-7H-pyrazolo(4,3-d)pyrimidin-7-one
    • 80030-89-3
    • 7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-((4-methylphenyl)methyl)-
    • BRN 4504798
    • DTXSID50230032
    • Inchi: 1S/C14H14N4O/c1-9-3-5-11(6-4-9)7-18-8-15-12-10(2)16-17-13(12)14(18)19/h3-6,8H,7H2,1-2H3,(H,16,17)
    • InChI Key: OLHRTEGQDHYDFA-UHFFFAOYSA-N
    • SMILES: O=C1C2C(=C(C)NN=2)N=CN1CC1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 254.117
  • Monoisotopic Mass: 254.117
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 376
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 1.8
  • Topological Polar Surface Area: 61.4Ų

Experimental Properties

  • Density: 1.31
  • Boiling Point: 522.1°C at 760 mmHg
  • Flash Point: 269.6°C
  • Refractive Index: 1.681
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